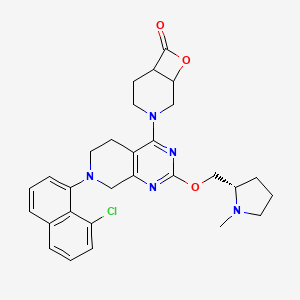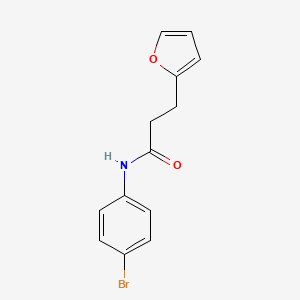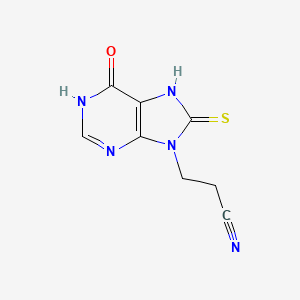
n-Allyl-2-(3-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2-(3-fluorophenoxy)acetamide is a chemical compound with the molecular formula C11H12FNO2 It is known for its unique structure, which includes an allyl group, a fluorophenoxy group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(3-fluorophenoxy)acetamide typically involves the reaction of 3-fluorophenol with allyl bromide to form 3-fluorophenyl allyl ether. This intermediate is then reacted with chloroacetyl chloride to produce 2-(3-fluorophenoxy)acetyl chloride. Finally, the acetyl chloride derivative is treated with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2-(3-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
n-Allyl-2-(3-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Allyl-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The allyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Allyl-2-(4-fluorophenoxy)acetamide
- n-Allyl-2-(2-fluorophenoxy)acetamide
- n-Allyl-2-(3-chlorophenoxy)acetamide
Uniqueness
n-Allyl-2-(3-fluorophenoxy)acetamide is unique due to the specific position of the fluorine atom on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the allyl group also adds to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
2-(3-fluorophenoxy)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H12FNO2/c1-2-6-13-11(14)8-15-10-5-3-4-9(12)7-10/h2-5,7H,1,6,8H2,(H,13,14) |
Clé InChI |
PXJSIQIZCISOOG-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)COC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)





![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)




![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)


